molecular formula C10H10BrF3O B14045680 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene

Cat. No.: B14045680
M. Wt: 283.08 g/mol
InChI Key: IANGABZXRMVJEO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene typically involves the bromination of a suitable precursor followed by the introduction of difluoromethoxy and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-methoxy-5-fluorobenzene
  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-fluorobenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene

Comparison: 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene is unique due to the presence of both difluoromethoxy and fluorine groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10BrF3O

Molecular Weight

283.08 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene

InChI

InChI=1S/C10H10BrF3O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2

InChI Key

IANGABZXRMVJEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)CCCBr

Origin of Product

United States

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